molecular formula C11H16N2O B13004660 (S)-2-Methoxy-4-(pyrrolidin-2-yl)aniline

(S)-2-Methoxy-4-(pyrrolidin-2-yl)aniline

Cat. No.: B13004660
M. Wt: 192.26 g/mol
InChI Key: IHNHLUNFWUHRBK-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Methoxy-4-(pyrrolidin-2-yl)aniline is a compound that features a methoxy group, a pyrrolidine ring, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Methoxy-4-(pyrrolidin-2-yl)aniline typically involves the construction of the pyrrolidine ring followed by its functionalization. One common method starts with the preparation of (2S)-1-(chloroacetyl)pyrrolidine-2-carbonitrile from S-proline via chloroacetylation, followed by amidation and dehydration . The methoxy group can be introduced through methylation reactions using reagents like methyl iodide.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Methoxy-4-(pyrrolidin-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of a nitro group yields an amine.

Scientific Research Applications

(S)-2-Methoxy-4-(pyrrolidin-2-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Methoxy-4-(pyrrolidin-2-yl)aniline involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler compound with a five-membered nitrogen-containing ring.

    Proline: An amino acid with a pyrrolidine ring.

    Pyrrolizines: Compounds with a fused pyrrolidine and benzene ring.

Uniqueness

(S)-2-Methoxy-4-(pyrrolidin-2-yl)aniline is unique due to the presence of both a methoxy group and an aniline moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2-methoxy-4-[(2S)-pyrrolidin-2-yl]aniline

InChI

InChI=1S/C11H16N2O/c1-14-11-7-8(4-5-9(11)12)10-3-2-6-13-10/h4-5,7,10,13H,2-3,6,12H2,1H3/t10-/m0/s1

InChI Key

IHNHLUNFWUHRBK-JTQLQIEISA-N

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2CCCN2)N

Canonical SMILES

COC1=C(C=CC(=C1)C2CCCN2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.